Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate
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Overview
Description
Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate is a synthetic organic compound with a complex structure It features a thiophene ring substituted with an isopropyl ester, an amino group, a tert-butylphenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of Substituents: The tert-butylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst like aluminum chloride.
Amino Group Addition: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.
Esterification: The final step involves esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can be used to replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiophenes.
Scientific Research Applications
Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Isopropyl 2-amino-4-phenylthiophene-3-carboxylate: Lacks the tert-butyl and methyl groups, resulting in different chemical properties.
Isopropyl 2-amino-4-(4-methylphenyl)-5-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of a tert-butyl group.
Uniqueness
Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties, potentially leading to unique reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
propan-2-yl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S/c1-11(2)22-18(21)16-15(12(3)23-17(16)20)13-7-9-14(10-8-13)19(4,5)6/h7-11H,20H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKSVOWLTXNSMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)OC(C)C)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128117 |
Source
|
Record name | 1-Methylethyl 2-amino-4-[4-(1,1-dimethylethyl)phenyl]-5-methyl-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101128117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905011-55-4 |
Source
|
Record name | 1-Methylethyl 2-amino-4-[4-(1,1-dimethylethyl)phenyl]-5-methyl-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=905011-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylethyl 2-amino-4-[4-(1,1-dimethylethyl)phenyl]-5-methyl-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101128117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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